An In-depth Technical Guide to the Synthesis and Characterization of 1-Naphthyl Acrylate
An In-depth Technical Guide to the Synthesis and Characterization of 1-Naphthyl Acrylate
Abstract
1-Naphthyl acrylate is a significant monomer utilized in the production of polymers with specialized optical and physical properties. The presence of the bulky, aromatic naphthyl group imparts unique characteristics, such as a high refractive index and specific steric effects, to the resulting polymers. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-naphthyl acrylate, tailored for researchers, scientists, and professionals in drug development and materials science. It includes established synthesis protocols, in-depth characterization data, and visual workflows to ensure clarity and reproducibility.
Synthesis of 1-Naphthyl Acrylate
The synthesis of 1-naphthyl acrylate is most commonly achieved through the esterification of 1-naphthol. A highly effective and widely used method involves the reaction of 1-naphthol with acryloyl chloride in the presence of a base. This approach is favored due to its high reactivity and generally good yields.[1][2]
Reaction Scheme:
1-Naphthol reacts with acryloyl chloride, typically in the presence of a tertiary amine base like triethylamine, to yield 1-naphthyl acrylate and triethylamine hydrochloride as a byproduct.
Experimental Workflow
The logical flow for the synthesis and purification of 1-naphthyl acrylate is outlined below. It begins with the reaction setup, followed by quenching, extraction, and final purification.
Detailed Experimental Protocol
This protocol details the synthesis of 1-naphthyl acrylate from 1-naphthol and acryloyl chloride.[2][3]
Materials:
-
1-Naphthol
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel to yield pure 1-naphthyl acrylate.
Characterization of 1-Naphthyl Acrylate
Following synthesis, the identity, structure, and purity of 1-naphthyl acrylate must be confirmed through various analytical techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below.
| Property | Value | Reference(s) |
| CAS Number | 20069-66-3 | [4][5] |
| Molecular Formula | C₁₃H₁₀O₂ | [4][5][] |
| Molecular Weight | 198.22 g/mol | [4][5][] |
| IUPAC Name | naphthalen-1-yl prop-2-enoate | [5][] |
| Appearance | Colorless to yellow liquid | [2] |
| Density | 1.147 g/cm³ | [7] |
| Flash Point | >110°C | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for unambiguous structural confirmation.
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.9-7.4 (m, 7H, Naphthyl protons), ~6.6 (dd, 1H, Acrylate CH), ~6.3 (dd, 1H, Acrylate CH₂), ~6.0 (dd, 1H, Acrylate CH₂) | |
| ¹³C NMR (CDCl₃) | δ (ppm): ~165 (C=O), ~147 (Naphthyl C-O), ~134-121 (Naphthyl carbons), ~133 (Acrylate CH), ~128 (Acrylate CH₂) | [4][9] |
| FTIR (ATR) | ν (cm⁻¹): ~3060 (Aromatic C-H stretch), ~1735 (Ester C=O stretch), ~1635 (C=C stretch), ~1200 & ~1130 (Ester C-O stretch) | [10][11] |
| Mass Spectrometry (EI) | m/z: 198.07 [M]⁺, 144 [M-C₃H₂O]⁺, 115 [C₉H₇]⁺, 55 [C₃H₃O]⁺ | [4] |
Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. FTIR peak positions (ν) are characteristic absorptions for the functional groups present.
Characterization Workflow
The workflow illustrates the process of confirming the structure and purity of the synthesized product.
Detailed Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of purified 1-naphthyl acrylate in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Process the data to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
If using an Attenuated Total Reflectance (ATR) accessory, place a small drop of the liquid sample directly onto the ATR crystal.
-
Record the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the key functional groups (ester carbonyl, vinyl C=C, aromatic C-H).[10]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject the sample into the GC-MS instrument.
-
The sample is separated by the gas chromatograph and subsequently analyzed by the mass spectrometer.
-
Confirm the molecular weight from the molecular ion peak in the mass spectrum and assess purity from the chromatogram.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. 1-Naphthyl acrylate | 20069-66-3 | Benchchem [benchchem.com]
- 5. 1-Naphthyl acrylate | C13H10O2 | CID 10192638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ALPHA-NAPHTHYL ACRYLATE | 20069-66-3 [amp.chemicalbook.com]
- 8. ALPHA-NAPHTHYL ACRYLATE | 20069-66-3 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
